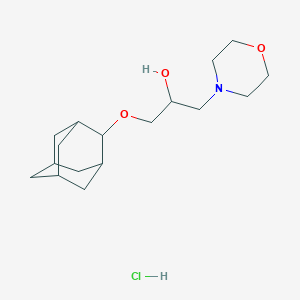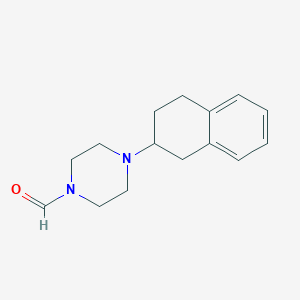
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as AOA, is a chemical compound that has been studied for its potential therapeutic effects. AOA is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The purpose of
Wirkmechanismus
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride works by inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The PI3K pathway is activated by various growth factors and cytokines, which bind to cell surface receptors and activate downstream signaling cascades. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride inhibits the activity of PI3K, which prevents the activation of downstream signaling cascades and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the improvement of glucose tolerance and insulin sensitivity, and the protection against neuronal damage. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been shown to modulate various signaling pathways, including the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the PI3K pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of new therapies for various diseases.
Synthesemethoden
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-adamantanol with 4-morpholineethanol, followed by the addition of 3-chloropropanol and hydrochloric acid. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K pathway. In diabetes research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-(2-adamantyloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c19-16(10-18-1-3-20-4-2-18)11-21-17-14-6-12-5-13(8-14)9-15(17)7-12;/h12-17,19H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVIGAVXFFTJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)